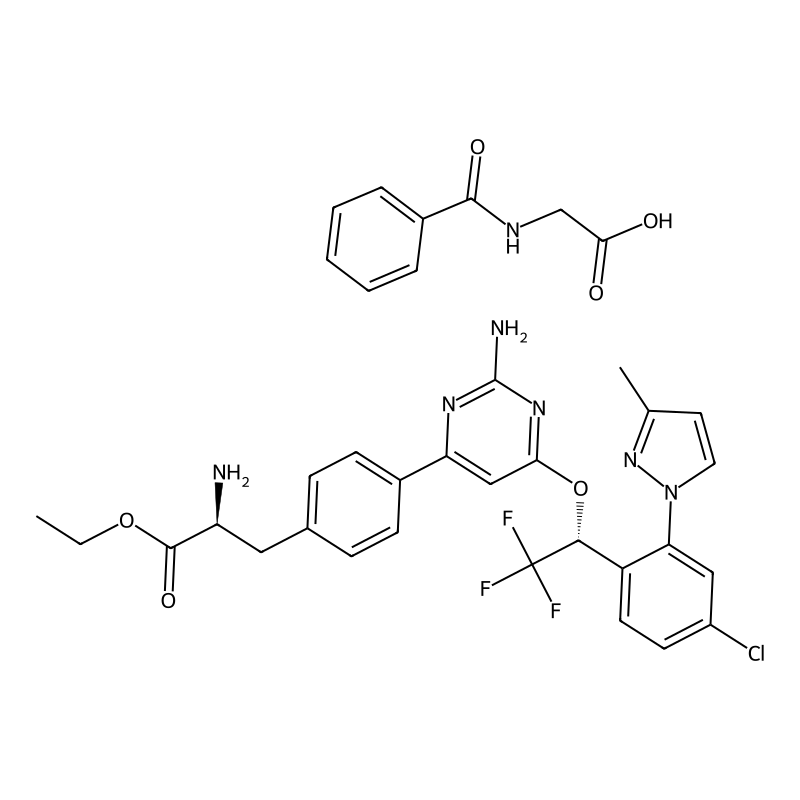

Telotristat etiprate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Researchers are interested in understanding how Telotristat etiprate works at the molecular level. Telotristat etiprate is a prodrug, meaning it needs to be converted into its active form inside the body. The active form of Telotristat etiprate inhibits the enzyme tryptophan hydroxylase (TPH). TPH is involved in the production of serotonin. In carcinoid syndrome, some tumors produce excess serotonin, leading to symptoms like diarrhea, flushing, and abdominal pain. By inhibiting TPH, Telotristat etiprate may help to reduce serotonin production and alleviate these symptoms.

- A study published in the journal "Endocrine" explored the mechanism of action of Telotristat etiprate: Source: )

Clinical Trials

Clinical trials are studies conducted in people to investigate the safety and efficacy of new medications. Telotristat etiprate has been studied in several clinical trials for the treatment of carcinoid syndrome. These trials have shown that Telotristat etiprate may be effective in reducing symptoms and improving quality of life for patients with carcinoid syndrome.

Telotristat etiprate is a compound classified as a tryptophan hydroxylase inhibitor, primarily used for managing diarrhea associated with carcinoid syndrome, a condition often resulting from neuroendocrine tumors. The molecular formula of telotristat etiprate is , with a molecular weight of 754.2 g/mol. It is typically administered in the form of telotristat ethyl, which is a prodrug that converts into the active metabolite telotristat upon hydrolysis in the body .

The compound appears as a white to off-white solid and exhibits solubility that varies with pH; it is highly soluble in acidic conditions (greater than 71 mg/mL at pH 1) but has negligible solubility at neutral to alkaline pH levels .

As mentioned earlier, telotristat ethyl acts as a prodrug for telotristat, a TPH inhibitor. By inhibiting TPH, telotristat reduces serotonin synthesis in the enterochromaffin cells of the gastrointestinal tract []. Excess serotonin production in these cells is believed to contribute to diarrhea in carcinoid syndrome. Therefore, telotristat ethyl works by indirectly reducing serotonin levels in the gut, leading to an improvement in diarrhea symptoms [].

- Formation of intermediates: Using starting materials such as substituted phenyl compounds and trifluoroethanol.

- Salt formation: The hippurate salt form is produced by reacting telotristat ethyl with hippuric acid.

- Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity and yield.

Specific details on the exact reagents and conditions are proprietary but generally involve standard organic synthesis techniques .

The primary biological activity of telotristat etiprate is its ability to inhibit tryptophan hydroxylase. This enzyme catalyzes the conversion of tryptophan into serotonin, thus regulating serotonin levels in the body. Elevated serotonin levels are implicated in causing diarrhea in patients with carcinoid syndrome. Clinical studies have shown that treatment with telotristat etiprate results in significant reductions in both bowel movement frequency and urinary levels of 5-hydroxyindoleacetic acid, a serotonin metabolite .

In trials, about 56% of patients treated with telotristat etiprate reported adequate relief from diarrhea symptoms, indicating its effectiveness compared to placebo .

Telotristat etiprate is primarily indicated for treating diarrhea associated with carcinoid syndrome, particularly when patients do not respond adequately to somatostatin analogs like octreotide. By reducing peripheral serotonin production, it helps manage gastrointestinal symptoms effectively .

Moreover, ongoing research may explore its potential applications in other conditions related to serotonin dysregulation.

Several compounds share similarities with telotristat etiprate, particularly regarding their mechanisms of action or therapeutic uses. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Octreotide | Somatostatin analog; inhibits hormone release | Primarily used for neuroendocrine tumors; broader hormonal effects |

| Lanreotide | Somatostatin analog; similar to octreotide | Longer half-life; less frequent dosing |

| Palonosetron | Serotonin receptor antagonist | Used primarily as an antiemetic; different target receptors |

| Serotonin reuptake inhibitors | Increase serotonin levels by inhibiting reuptake | Used primarily for depression and anxiety disorders |

Telotristat etiprate stands out due to its specific inhibition of tryptophan hydroxylase, directly targeting serotonin synthesis rather than receptor modulation or hormone release inhibition . This unique mechanism makes it particularly effective for managing symptoms associated with carcinoid syndrome while minimizing central nervous system effects.

Telotristat etiprate represents a sophisticated pharmaceutical compound developed through advanced synthetic chemistry principles. The compound exists as an ethyl ester prodrug that incorporates a hippurate salt formulation, specifically designed to enhance pharmaceutical properties and bioavailability [1] [2]. The molecular complexity of telotristat etiprate, with its molecular formula C36H35ClF3N7O6, requires careful synthetic planning to achieve the precise stereochemistry and functional group positioning essential for biological activity [3].

The synthetic pathway involves multiple synthetic transformations that must be optimized to ensure the correct configuration of the active pharmaceutical ingredient. The compound features a pyrimidine core structure substituted with amino groups and connected to a phenyl alanine ethyl ester moiety through a trifluoroethoxy linkage [3] [4]. This structural complexity necessitates precise control of reaction conditions, including temperature, solvent selection, and catalyst systems to achieve optimal yields and minimize impurity formation.

Manufacturing optimization focuses on establishing robust reaction conditions that can be consistently reproduced at industrial scale. The synthesis must accommodate the presence of multiple reactive centers, including the amino groups on the pyrimidine ring, the chlorinated aromatic system, and the trifluoromethyl group, each requiring specific protection and deprotection strategies during the multi-step synthesis [5] [4].

Carboxylesterase-Mediated Prodrug Activation Mechanism

The prodrug activation mechanism of telotristat etiprate represents a carefully engineered pharmaceutical strategy designed to enhance drug delivery and bioavailability. Upon oral administration, telotristat etiprate undergoes rapid hydrolysis through carboxylesterase-mediated conversion to release the active metabolite telotristat [6] [7] [5].

The activation process occurs through enzymatic hydrolysis where carboxylesterases, particularly carboxylesterase 1 and carboxylesterase 2, cleave the ethyl ester bond to generate the corresponding carboxylic acid form, known as telotristat or LP-778902 [8] [5]. This transformation releases ethanol as a byproduct while converting the prodrug into its active form [2] [6]. The reaction is facilitated by the esterase enzymes present in blood, liver, and other tissues, making the conversion both rapid and efficient [9].

The hydrolysis reaction follows first-order kinetics, with the prodrug demonstrating a short half-life of approximately 0.6 hours for telotristat ethyl, while the active metabolite telotristat exhibits a longer half-life of approximately 5 hours [5] [10]. This pharmacokinetic profile ensures sustained therapeutic activity while minimizing systemic exposure to the prodrug itself. The systemic exposure to telotristat is approximately 300-fold higher than that of the parent prodrug, confirming the efficiency of the carboxylesterase-mediated activation mechanism [5].

The prodrug design prevents crossing of the blood-brain barrier, ensuring peripheral selectivity for tryptophan hydroxylase inhibition while avoiding central nervous system effects [1] [11]. In vitro studies demonstrate that the active metabolite LP-778902 exhibits potent inhibitory activity against tryptophan hydroxylase with an IC50 value of 0.028 μM, representing approximately 28-fold greater potency compared to the prodrug form [6] [5].

Process-Related Impurities and Purification Strategies

The manufacturing of telotristat etiprate generates several process-related impurities that require comprehensive identification, quantification, and control strategies. The primary impurity profile includes residual starting materials, synthetic intermediates, and degradation products formed during the multi-step synthesis [12] [13] [14].

The purification process must address the removal of organic impurities arising from incomplete reactions, side reactions, and degradation pathways. Key impurities include unreacted starting materials, isomeric by-products formed during the coupling reactions, and oxidative degradation products of the trifluoroethoxy substituent [13] [14]. The hippurate salt formation step requires careful control to prevent formation of related hippuric acid derivatives and ensure complete salt formation.

Analytical method development focuses on high-performance liquid chromatography and mass spectrometry techniques to separate and quantify individual impurities. The purification strategy employs multiple chromatographic techniques, including normal-phase and reverse-phase chromatography, to achieve the required purity specifications [13] [14]. Crystallization processes are optimized to selectively precipitate the desired telotristat etiprate while leaving impurities in solution.

The regulatory specifications require control of individual impurities below defined thresholds, typically 0.1-0.2% for identified impurities and 0.1% for any individual unidentified impurity [12]. The total impurity content must remain below 1.0% to meet pharmaceutical quality standards. Process optimization includes temperature control, reaction time optimization, and solvent selection to minimize impurity formation at the source.

Scale-up Challenges in Industrial Production

The industrial scale-up of telotristat etiprate production presents significant technical challenges that require comprehensive engineering solutions. The poor flowability characteristics of the telotristat etiprate crystalline hippurate salt complicates the manufacturing of solid dosage forms, necessitating specialized handling and processing equipment [15].

Heat management during scale-up represents a critical challenge due to the multiple exothermic reactions involved in the synthesis. The trifluoroethylation step and subsequent coupling reactions generate significant heat that must be carefully controlled to prevent decomposition of temperature-sensitive intermediates [15]. Industrial reactors require specialized cooling systems and temperature monitoring to maintain reaction temperatures within acceptable ranges.

Mixing and mass transfer limitations become pronounced at industrial scale, particularly during heterogeneous reaction steps. The synthesis involves both homogeneous and heterogeneous reaction conditions, requiring different mixing strategies and reactor designs to ensure adequate contact between reactants [15]. Scale-up studies must establish critical mixing parameters and Reynolds numbers to maintain consistent reaction outcomes.

Solvent recovery and recycling systems require careful design to handle the multiple organic solvents used throughout the synthesis. The process must accommodate recovery of expensive solvents while maintaining product quality and minimizing environmental impact [15]. Distillation systems and solvent purification protocols are essential components of the industrial manufacturing process.

The crystallization of the final hippurate salt requires precise control of nucleation and crystal growth parameters. Industrial crystallizers must maintain consistent temperature profiles, agitation rates, and seeding strategies to produce consistent crystal morphology and size distribution [15]. The hygroscopic nature of certain intermediates requires moisture control systems throughout the manufacturing facility.

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in telotristat etiprate manufacturing focuses on reducing environmental impact while maintaining product quality and economic viability. Solvent selection optimization prioritizes the use of environmentally benign solvents while maintaining reaction efficiency and product yields [16].

The development of catalytic processes reduces the stoichiometric requirements for reagents and minimizes waste generation. Enzymatic approaches for specific transformation steps offer potential advantages in terms of selectivity and environmental compatibility, particularly for the esterification reactions involved in prodrug formation [16]. The use of recyclable catalysts and catalyst recovery systems reduces the environmental footprint of the manufacturing process.

Atom economy principles guide the optimization of synthetic routes to minimize waste generation at each step. The synthesis pathway is designed to maximize the incorporation of starting material atoms into the final product while minimizing by-product formation [16]. Alternative synthetic routes are evaluated based on their overall atom economy and environmental impact.

Water-based reaction systems are explored where chemically feasible to reduce organic solvent consumption. Aqueous work-up procedures are optimized to minimize organic solvent requirements while maintaining purification efficiency [16]. The development of continuous flow processes offers potential advantages in terms of energy efficiency and waste minimization compared to traditional batch processes.

Waste minimization strategies include the implementation of closed-loop systems for solvent recovery and recycling. Process intensification techniques, including microreactor technology and continuous processing, reduce energy consumption and improve process efficiency [16]. Life cycle assessment methodologies are employed to evaluate the overall environmental impact of different manufacturing approaches.

Telotristat etiprate demonstrates potent and selective inhibition of tryptophan hydroxylase isoforms through a sophisticated mechanism involving both prodrug and active metabolite components [1] [2]. The prodrug telotristat ethyl exhibits inhibitory activity against tryptophan hydroxylase type 1 (TPH1) with an IC50 value of 0.8 ± 0.09 μM and against tryptophan hydroxylase type 2 (TPH2) with an IC50 value of 1.21 ± 0.02 μM [1]. However, the pharmacologically active metabolite telotristat demonstrates significantly enhanced potency, displaying IC50 values of 0.028 ± 0.003 μM for TPH1 and 0.032 ± 0.003 μM for TPH2 [1] [2].

The kinetic superiority of the active metabolite represents a 28.6-fold increase in potency against TPH1 and a 37.8-fold enhancement against TPH2 compared to the parent prodrug [2]. These kinetic parameters position telotristat among the most potent tryptophan hydroxylase inhibitors described in the literature, surpassing reference compounds such as parachlorophenylalanine (pCPA), which exhibits an IC50 of 11.250 ± 0.097 μM against TPH1 [3] [4].

Table 1: Inhibition Kinetics Data

| Compound | TPH1 IC50 (μM) | TPH2 IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Telotristat ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 | 1.5 |

| Telotristat (active) | 0.028 ± 0.003 | 0.032 ± 0.003 | 1.1 |

| LP-951757 (metabolite) | No inhibition | Not studied | N/A |

| pCPA (reference) | 11.250 ± 0.097 | Not reported | N/A |

The enzymatic conversion of telotristat ethyl to its active metabolite occurs rapidly through carboxylesterase-mediated hydrolysis, with systemic exposure to telotristat exceeding that of the prodrug by more than 300-fold [1]. This biotransformation represents a critical pharmacokinetic feature that enables therapeutic efficacy while maintaining peripheral selectivity.

Allosteric Modulation of TPH1/TPH2 Isoforms

The molecular architecture of telotristat enables sophisticated allosteric modulation mechanisms that differentiate between TPH1 and TPH2 isoforms despite their 81% sequence identity in catalytic domains [5] [6]. Research investigating allosteric regulation has revealed that telotristat functions through a complex binding mechanism that extends beyond simple competitive inhibition at the active site [5] [7].

Structural analysis indicates that telotristat binding induces conformational changes in both TPH isoforms, with particular emphasis on the regulatory domain interactions [8]. The compound demonstrates preferential binding to specific conformational states, as evidenced by kinetic studies showing mixed inhibition patterns when varying cofactor concentrations [5] [9]. These allosteric effects contribute to the observed isoform selectivity and enhanced binding affinity.

The allosteric modulation extends to the enzyme tetramerization behavior, where telotristat binding influences the quaternary structure stability of both isoforms [8]. Hydrogen-deuterium exchange studies have revealed that compound binding induces structural destabilization in specific regions of the catalytic domain while simultaneously stabilizing regulatory domain elements [8]. This dual effect on protein dynamics underlies the sophisticated mechanism of enzyme inhibition.

Table 2: Allosteric Modulation Parameters

| Isoform | Alpha Factor | Mixed Inhibition Ki (μM) | Conformational Effect |

|---|---|---|---|

| TPH1 | 0.273 | 0.64-0.74 | Compact conformation |

| TPH2 | Not determined | 0.17-0.19 | Regulatory stabilization |

The mechanistic complexity is further enhanced by the observation that telotristat binding follows an ordered mechanism where pterin cofactor binding must precede inhibitor association [9]. This sequential binding requirement contributes to the specificity of inhibition and provides insights into the natural catalytic mechanism of tryptophan hydroxylases.

Serotonin Biosynthesis Pathway Disruption Mechanisms

Telotristat etiprate disrupts serotonin biosynthesis through targeted inhibition of the rate-limiting enzymatic step catalyzed by tryptophan hydroxylase [10] [11]. The compound specifically interferes with the conversion of L-tryptophan to 5-hydroxytryptophan, effectively blocking the first and most critical step in the serotonin synthetic pathway [11] [12].

The mechanism of pathway disruption involves competitive binding at the tryptophan substrate site, preventing natural substrate access to the catalytic iron center [9]. Kinetic analysis demonstrates that telotristat exhibits competitive inhibition versus tryptophan with Ki values ranging from 0.03 to 0.31 μM, while displaying uncompetitive behavior versus the essential cofactor tetrahydrobiopterin [9]. This dual inhibition pattern indicates that the compound can only bind effectively after cofactor association, consistent with an ordered sequential mechanism.

The peripheral selectivity of telotristat etiprate ensures that serotonin biosynthesis disruption occurs primarily in gastrointestinal tissues and peripheral organs while preserving central nervous system serotonin production [10] [11]. This selectivity results from the compound's inability to cross the blood-brain barrier at therapeutic concentrations, effectively limiting inhibition to TPH1-expressing tissues [10] [12].

Table 3: Pathway Disruption Data

| Parameter | Value | Biological Significance |

|---|---|---|

| Serotonin reduction (jejunum) | 95% by day 4 | Near-complete peripheral blockade |

| Brain serotonin effect | No change | CNS preservation |

| Platelet serotonin | 90% reduction | Systemic peripheral effect |

| 5-HIAA reduction | 50% or normalization | Metabolite biomarker response |

The compound's effect on serotonin biosynthesis extends beyond simple enzyme inhibition to include modulation of downstream signaling pathways [13] [14]. Recent research has identified galectins-3 (LGALS3) as a secondary target affected by telotristat treatment, leading to alterations in MAPK signaling cascades [13] [14]. This broader impact on cellular signaling networks contributes to the therapeutic efficacy observed in clinical applications.

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

The pyrimidine core of telotristat etiprate serves as the fundamental scaffold governing both binding affinity and selectivity toward tryptophan hydroxylase enzymes [15] [16]. Structure-activity relationship studies reveal that the 2,4-diaminopyrimidine moiety functions as an essential pharmacophore, with specific substitution patterns critically influencing inhibitory potency [17] [18].

The phenylalanine-derived side chain occupies the natural tryptophan binding pocket, establishing the competitive inhibition mechanism [9]. This structural mimicry enables the compound to compete effectively with the natural substrate while providing enhanced binding affinity through additional molecular interactions [1] [9]. The ethyl ester functionality serves as a prodrug moiety, improving oral bioavailability and tissue distribution characteristics [1].

The trifluoroethoxy substituent at the 6-position of the pyrimidine ring contributes significantly to binding potency and selectivity [19]. This electron-withdrawing group enhances hydrophobic interactions within the enzyme binding pocket while providing steric selectivity between TPH isoforms [7]. The chloropyrazole moiety attached to the trifluoroethyl group further contributes to binding specificity and metabolic stability [19].

Table 4: Structure-Activity Relationships

| Structural Feature | Function | SAR Impact | Binding Mode |

|---|---|---|---|

| Pyrimidine core | Primary pharmacophore | Essential for activity | Direct enzyme binding |

| Phenylalanine moiety | Substrate mimetic | Competitive inhibition | Active site occupation |

| Trifluoroethoxy group | Binding enhancement | Critical for potency | Hydrophobic contacts |

| Chloropyrazole substituent | Selectivity determinant | Isoform discrimination | Surface interactions |

The hippurate salt formation represents a pharmaceutical optimization strategy that enhances compound solubility and stability [19]. In solution, telotristat etiprate dissociates to form the active telotristat ethyl molecule and hippuric acid, with the salt formation providing improved formulation properties without affecting the underlying pharmacology [20] [19].

Molecular weight considerations indicate that the intact telotristat etiprate molecule (754.2 g/mol) exceeds typical blood-brain barrier permeability thresholds, contributing to the peripheral selectivity observed clinically [19] [21]. This size-based exclusion, combined with high plasma protein binding (>99%), ensures therapeutic activity remains localized to peripheral tissues [20] [7].

Competitive Binding Analysis with Natural Substrates

Competitive binding studies reveal that telotristat demonstrates complex interaction patterns with natural substrates and cofactors of tryptophan hydroxylase [9]. The compound exhibits classic competitive inhibition when L-tryptophan concentrations are varied, with inhibition constants (Ki) ranging from 0.03 to 0.31 μM across different experimental conditions [9] [3].

The interaction with tetrahydrobiopterin (BH4) cofactor follows an uncompetitive inhibition pattern, indicating that telotristat can only bind to the enzyme-cofactor complex [9]. This mechanism suggests an ordered binding sequence where BH4 must associate with the enzyme before telotristat can bind effectively, providing insights into the natural catalytic mechanism [9]. The Ki values for BH4-related inhibition range from 0.17 to 0.81 μM, demonstrating the compound's ability to interfere with cofactor-dependent catalysis [9].

Selectivity studies demonstrate that telotristat shows no significant inhibitory activity against related aromatic amino acid hydroxylases, including phenylalanine hydroxylase and tyrosine hydroxylase [22]. This selectivity profile indicates that the compound does not compete with phenylalanine or tyrosine for binding to their respective hydroxylases, confirming the specificity for tryptophan hydroxylase enzymes [22].

Table 5: Competitive Binding Analysis

| Substrate/Cofactor | Competition Type | Ki Range (μM) | Mechanism |

|---|---|---|---|

| L-Tryptophan | Competitive | 0.03-0.31 | Direct site competition |

| BH4 (Tetrahydrobiopterin) | Uncompetitive | 0.17-0.81 | Ordered binding |

| 6-MePH4 | Uncompetitive | Not determined | Cofactor dependency |

| L-Phenylalanine | No competition | No inhibition | Enzyme selectivity |

| L-Tyrosine | No competition | No inhibition | Pathway specificity |

The ordered binding mechanism revealed through competitive analysis indicates that productive inhibition requires prior cofactor binding, followed by telotristat association [9]. This sequential binding pattern contrasts with simple competitive inhibition models and provides mechanistic insights relevant to drug optimization strategies. The preferential binding to cofactor-bound enzyme states contributes to the enhanced potency observed for telotristat compared to simpler competitive inhibitors.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of carcinoid syndrome

Pharmacology

ATC Code

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Other monooxygenases [EC:1.14.16.- 1.14.17.- 1.14.18.-]

TPH [HSA:7166 121278] [KO:K00502]

Wikipedia

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: CADTH Canadian Drug Expert Committee Recommendation: Telotristat Ethyl (Xermelo — Ipsen Biopharmaceuticals Canada Inc): Indication: For the treatment of refractory carcinoid syndrome diarrhea, in combination with somatostatin analogue (SSA) therapy, in patients inadequately controlled by SSA therapy alone [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2019 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK546257/ PubMed PMID: 31525004.

3: Saavedra C, Barriuso J, McNamara MG, Valle JW, Lamarca A. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes. Cancer Manag Res. 2019 Aug 8;11:7537-7556. doi: 10.2147/CMAR.S181439. eCollection 2019. Review. PubMed PMID: 31496810; PubMed Central PMCID: PMC6690650.

4: Telotristat ethyl for carcinoid syndrome diarrhoea. Aust Prescr. 2019 Jun;42(3):112. doi: 10.18773/austprescr.2019.035. Epub 2019 Apr 24. Review. PubMed PMID: 31363315; PubMed Central PMCID: PMC6594843.

5: Strosberg J, Joish VN, Giacalone S, Perez-Olle R, Fish-Steagall A, Kapoor K, Dharba S, Lapuerta P, Benson AB. TELEPRO: Patient-Reported Carcinoid Syndrome Symptom Improvement Following Initiation of Telotristat Ethyl in the Real World. Oncologist. 2019 Nov;24(11):1446-1452. doi: 10.1634/theoncologist.2018-0921. Epub 2019 Jun 12. PubMed PMID: 31189618; PubMed Central PMCID: PMC6853091.

6: Anthony LB, Kulke MH, Caplin ME, Bergsland E, Öberg K, Pavel M, Hörsch D, Warner RRP, O'Dorisio TM, Dillon JS, Lapuerta P, Kassler-Taub K, Jiang W. Long-Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome. Oncologist. 2019 Aug;24(8):e662-e670. doi: 10.1634/theoncologist.2018-0236. Epub 2019 Jan 16. PubMed PMID: 30651397; PubMed Central PMCID: PMC6693702.

7: Jiang W, Perez-Olle R, Lapuerta P. In Reply: Telotristat Ethyl for Patients With Carcinoid Syndrome Associated With Chest Pain and Hypertension. Pancreas. 2018 Oct;47(9):e57. doi: 10.1097/MPA.0000000000001138. PubMed PMID: 30153219; PubMed Central PMCID: PMC6143199.

8: Kasi PM. Telotristat ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues. Drugs Today (Barc). 2018 Jul;54(7):423-432. doi: 10.1358/dot.2018.54.7.2834460. Review. PubMed PMID: 30090879.

9: Lyseng-Williamson KA. Telotristat Ethyl: A Review in Carcinoid Syndrome Diarrhoea. Drugs. 2018 Jun;78(9):941-950. doi: 10.1007/s40265-018-0935-1. Review. PubMed PMID: 29931594.

10: Weickert MO, Kaltsas G, Hörsch D, Lapuerta P, Pavel M, Valle JW, Caplin ME, Bergsland E, Kunz PL, Anthony LB, Grande E, Öberg K, Welin S, Lombard-Bohas C, Ramage JK, Kittur A, Yang QM, Kulke MH. Changes in Weight Associated With Telotristat Ethyl in the Treatment of Carcinoid Syndrome. Clin Ther. 2018 Jun;40(6):952-962.e2. doi: 10.1016/j.clinthera.2018.04.006. Epub 2018 May 1. PubMed PMID: 29724499.

11: Dillon JS, Chandrasekharan C. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea. Future Oncol. 2018 May;14(12):1155-1164. doi: 10.2217/fon-2017-0340. Epub 2018 Jan 19. PubMed PMID: 29350062; PubMed Central PMCID: PMC6734517.

12: Pavel M, Gross DJ, Benavent M, Perros P, Srirajaskanthan R, Warner RRP, Kulke MH, Anthony LB, Kunz PL, Hörsch D, Weickert MO, Lapuerta P, Jiang W, Kassler-Taub K, Wason S, Fleming R, Fleming D, Garcia-Carbonero R. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial. Endocr Relat Cancer. 2018 Mar;25(3):309-322. doi: 10.1530/ERC-17-0455. Epub 2018 Jan 12. PubMed PMID: 29330194; PubMed Central PMCID: PMC5811631.

13: Kasi PM. Telotristat Ethyl for Patients With Carcinoid Syndrome Associated With Chest Pain and Hypertension. Pancreas. 2018 Jan;47(1):e2. doi: 10.1097/MPA.0000000000000971. PubMed PMID: 29232344.

14: Joish VN, Frech F, Lapuerta P. Budgetary Impact of Telotristat Ethyl, a Novel Treatment for Patients with Carcinoid Syndrome Diarrhea: A US Health Plan Perspective. Clin Ther. 2017 Dec;39(12):2338-2344. doi: 10.1016/j.clinthera.2017.10.019. Epub 2017 Nov 23. PubMed PMID: 29175096.

15: Anthony L, Ervin C, Lapuerta P, Kulke MH, Kunz P, Bergsland E, Hörsch D, Metz DC, Pasieka J, Pavlakis N, Pavel M, Caplin M, Öberg K, Ramage J, Evans E, Yang QM, Jackson S, Arnold K, Law L, DiBenedetti DB. Understanding the Patient Experience with Carcinoid Syndrome: Exit Interviews from a Randomized, Placebo-controlled Study of Telotristat Ethyl. Clin Ther. 2017 Nov;39(11):2158-2168. doi: 10.1016/j.clinthera.2017.09.013. Epub 2017 Oct 23. PubMed PMID: 29074312.

16: Masab M, Saif MW. Telotristat ethyl: proof of principle and the first oral agent in the management of well-differentiated metastatic neuroendocrine tumor and carcinoid syndrome diarrhea. Cancer Chemother Pharmacol. 2017 Dec;80(6):1055-1062. doi: 10.1007/s00280-017-3462-y. Epub 2017 Oct 19. Review. PubMed PMID: 29051994.

17: Joish VN, Frech F, Lapuerta P. Cost-effectiveness analysis of telotristat ethyl for treatment of carcinoid syndrome diarrhea inadequately controlled with somatostatin analogs. J Med Econ. 2018 Feb;21(2):182-188. doi: 10.1080/13696998.2017.1387120. Epub 2017 Oct 9. PubMed PMID: 28959913.

18: Telotristat ethyl (Xermelo) for carcinoid syndrome diarrhea. Med Lett Drugs Ther. 2017 Jul 17;59(1525):119-120. PubMed PMID: 28699933.

19: Markham A. Telotristat Ethyl: First Global Approval. Drugs. 2017 May;77(7):793-798. doi: 10.1007/s40265-017-0737-x. PubMed PMID: 28382568.

20: Kulke MH, Hörsch D, Caplin ME, Anthony LB, Bergsland E, Öberg K, Welin S, Warner RR, Lombard-Bohas C, Kunz PL, Grande E, Valle JW, Fleming D, Lapuerta P, Banks P, Jackson S, Zambrowicz B, Sands AT, Pavel M. Telotristat Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome. J Clin Oncol. 2017 Jan;35(1):14-23. Epub 2016 Oct 28. PubMed PMID: 27918724.